4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Overview
Description
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is an organic compound with the molecular formula C7H6N2O4S It is a nitro-substituted derivative of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Preparation Methods
The synthesis of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .
Chemical Reactions Analysis
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential to interact with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound is ongoing, with studies focusing on its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide depends on its specific application. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide include:
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: The parent compound without the nitro substitution.
7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: A positional isomer with the nitro group at a different position on the benzene ring.
3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole-1,1-dioxide: A related compound with a nitroso group instead of a nitro group .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
4-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c10-9(11)7-3-1-2-6-5(7)4-14(12,13)8-6/h1-3,8H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUWAFYGGSKOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])NS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340383 |
Source
|
Record name | 4-Nitro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152339-79-2 |
Source
|
Record name | 4-Nitro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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